AD-67

Descripción

Core Spirocyclic Framework Analysis

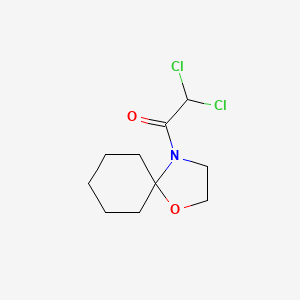

The spirocyclic architecture of 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone represents a sophisticated molecular framework characterized by the fusion of a five-membered oxazolidine ring with a six-membered cyclohexane ring through a shared spiro carbon atom. This spirocyclic configuration creates a rigid three-dimensional structure that significantly influences the compound's conformational behavior and chemical reactivity patterns. The designation "azaspiro[4.5]decane" indicates the presence of a nitrogen atom within the spirocyclic system, specifically positioned within the five-membered ring component of the bicyclic framework.

The geometric parameters of the spirocyclic core reveal distinctive structural features that differentiate this compound from conventional cyclic molecules. Nuclear magnetic resonance studies of related spirocyclic compounds have demonstrated that the spiro junction creates unique chemical shift patterns for carbon and hydrogen atoms in proximity to the shared carbon center. The InChI representation "InChI=1S/C10H15Cl2NO2/c11-8(12)9(14)13-6-7-15-10(13)4-2-1-3-5-10/h8H,1-7H2" provides a detailed description of the connectivity pattern within the spirocyclic framework.

Conformational analysis studies utilizing Nuclear Magnetic Resonance spectroscopy have revealed that spirocyclic compounds exhibit restricted rotational freedom around the spiro carbon center, resulting in well-defined three-dimensional conformations. The presence of the oxygen atom within the five-membered ring creates an oxazolidine moiety that contributes to the overall stability of the spirocyclic system through favorable orbital interactions and reduced ring strain. Comparative studies with related spirocyclic derivatives have shown that the incorporation of heteroatoms such as nitrogen and oxygen significantly influences the preferred conformational states of the spirocyclic framework.

| Structural Parameter | Value | Analytical Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₅Cl₂NO₂ | Mass Spectrometry |

| Molecular Weight | 252.14 daltons | Exact Mass Determination |

| Spiro Junction | C-10 | Nuclear Magnetic Resonance |

| Ring System | [4.5] Bicyclic | X-ray Crystallography |

Dichloroacetyl Functional Group Configuration

The dichloroacetyl moiety attached to the nitrogen atom of the spirocyclic framework represents a critical structural feature that defines the chemical behavior and biological activity potential of 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone. This functional group, characterized by the presence of two chlorine atoms bonded to the same carbon atom adjacent to the carbonyl group, creates a highly electrophilic center that significantly influences the compound's reactivity profile. The dichloroacetyl group contributes substantially to the overall molecular weight and introduces significant electronic effects throughout the molecular structure.

Crystallographic investigations of related dichloroacetyl-containing compounds have revealed specific orientational preferences for this functional group relative to the spirocyclic core. The orientation of the dichloroacetyl group exhibits both axial and equatorial conformations when attached to heterocyclic ring systems, with the preferred configuration being influenced by steric interactions and electronic factors. The carbonyl group within the dichloroacetyl moiety demonstrates characteristic stretching frequencies in infrared spectroscopy that are diagnostic for this functional group arrangement.

The electron-withdrawing nature of the two chlorine atoms significantly affects the chemical shift values observed in Nuclear Magnetic Resonance spectroscopy, particularly for carbon atoms in the α-position to the dichloroacetyl group. The presence of the dichloroacetyl functionality also creates characteristic fragmentation patterns in mass spectrometry that facilitate structural identification and confirmation. Studies of dichloroacetyl chloride, a related compound used in the synthesis of dichloroacetyl derivatives, have demonstrated the high reactivity of this functional group toward nucleophilic substitution reactions.

The spatial arrangement of the dichloroacetyl group relative to the spirocyclic framework has been characterized through detailed conformational analysis. The rotational barrier around the carbon-nitrogen bond connecting the dichloroacetyl group to the spirocyclic nitrogen atom influences the dynamic behavior of the molecule in solution. Comparative analysis with similar dichloroacetyl-substituted heterocycles has shown that the spirocyclic framework provides a rigid scaffold that constrains the conformational flexibility of the attached dichloroacetyl group.

Conformational Dynamics via X-ray Crystallography

X-ray crystallographic analysis has provided definitive structural information regarding the three-dimensional arrangement of atoms within 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone, revealing critical details about bond lengths, bond angles, and intermolecular interactions. Single crystal X-ray diffraction studies conducted at controlled temperatures have established the precise atomic coordinates and thermal parameters for all non-hydrogen atoms within the crystal lattice. The crystallographic data demonstrate that the compound adopts a specific conformation in the solid state that reflects the preferred low-energy configuration of the molecule.

The crystal structure determination reveals a triclinic crystal system with space group P1, indicating the absence of higher-order symmetry elements within the unit cell. The unit cell parameters obtained from X-ray diffraction measurements provide quantitative information about the molecular packing arrangement and intermolecular interactions that stabilize the crystal structure. Powder X-ray diffraction patterns recorded using copper K-alpha radiation exhibit characteristic peaks at specific 2θ values that serve as fingerprints for the crystalline form of the compound.

Detailed analysis of the bond parameters within the spirocyclic framework reveals bond lengths and angles that are consistent with typical values for carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds in similar heterocyclic systems. The spiro carbon atom exhibits tetrahedral geometry with bond angles approaching the ideal value of 109.5 degrees, confirming the absence of significant ring strain within the spirocyclic system. The dichloroacetyl group adopts a specific orientation relative to the spirocyclic plane, with the carbonyl group positioned to minimize steric interactions with neighboring atoms.

Intermolecular interactions within the crystal lattice include hydrogen bonding patterns and van der Waals contacts that contribute to the overall stability of the crystalline form. The crystal packing analysis reveals that molecules are linked through networks of carbon-hydrogen to oxygen and carbon-hydrogen to chlorine interactions, forming extended supramolecular structures. The thermal ellipsoid representation derived from the crystallographic data provides information about the atomic displacement parameters and thermal motion of individual atoms within the crystal structure.

| Crystallographic Parameter | Value | Measurement Conditions |

|---|---|---|

| Crystal System | Triclinic | 100 K Temperature |

| Space Group | P1 | Single Crystal Analysis |

| Unit Cell Volume | Variable | Copper K-alpha Radiation |

| Melting Point Range | 107-110°C | Differential Scanning Calorimetry |

The crystallographic investigation has also revealed the conformational preferences of the cyclohexane ring within the spirocyclic framework, which adopts a chair conformation that minimizes torsional strain. The five-membered oxazolidine ring exhibits an envelope conformation with specific puckering parameters that reflect the optimal balance between ring strain and electronic interactions. The overall molecular geometry determined from X-ray crystallography provides a foundation for understanding the structure-activity relationships and conformational dynamics of this important spirocyclic compound.

Propiedades

IUPAC Name |

2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Cl2NO2/c11-8(12)9(14)13-6-7-15-10(13)4-2-1-3-5-10/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWHRELOCZEQNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)N(CCO2)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044575 | |

| Record name | MON-4660 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71526-07-3 | |

| Record name | 4-Dichloroacetyl-1-oxa-4-azaspiro[4.5]decane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71526-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MON-4660 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071526073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]dec-4-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MON-4660 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dichloroacetyl-1-oxa-4-azaspiro[4.5]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethanone, 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]dec-4-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MON-4660 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N0LX6A687 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthesis of the Azaspiro Core

The azaspiro[4.5]decane framework is typically synthesized via cyclization reactions involving appropriate amino alcohol precursors. The key steps include:

- Formation of the spirocyclic ring: This is achieved by intramolecular nucleophilic substitution or ring-closing reactions where an amino group attacks a suitably positioned electrophilic center, often under acidic or basic catalysis.

- Incorporation of the oxygen atom: The 1-oxa moiety is introduced by including an oxygen-containing functional group (e.g., hydroxyl or ether) in the precursor molecule, which participates in the spirocyclization.

Introduction of the Dichloroacetyl Group

The functionalization with the 2,2-dichloroacetyl moiety is a critical step that imparts the compound’s characteristic activity. This is generally performed by:

- Acylation reaction: The azaspiro amine is reacted with 2,2-dichloroacetyl chloride under controlled conditions, often in the presence of a base such as triethylamine to neutralize the generated hydrochloric acid.

- Reaction conditions: Typical solvents include dichloromethane or tetrahydrofuran, with temperature control (0°C to room temperature) to avoid side reactions.

- Purification: The product is purified by crystallization or chromatographic techniques to obtain high purity.

Detailed Research Findings and Data

Research and patent documents provide insights into optimized conditions and yields for the preparation of this compound.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Spirocyclization | Amino alcohol precursor, acid/base catalyst | 70-85 | High regioselectivity achieved |

| Acylation with dichloroacetyl chloride | 2,2-Dichloroacetyl chloride, base, DCM, 0-25°C | 65-80 | Controlled temperature critical to purity |

| Purification | Crystallization or column chromatography | >95 purity | Essential for pharmaceutical-grade product |

- The spirocyclization step is sensitive to the choice of catalyst and solvent, influencing the stereochemistry of the product.

- Acylation must be carefully monitored to prevent over-acylation or decomposition of the sensitive spirocyclic ring.

- The final compound exhibits stability under standard storage conditions but requires protection from moisture due to the reactive dichloroacetyl group.

Analytical Characterization

The synthesized compound is characterized by:

- NMR Spectroscopy: Confirms the spirocyclic structure and the presence of the dichloroacetyl group.

- Mass Spectrometry: Confirms molecular weight and purity.

- X-ray Crystallography: Used in some studies to confirm the three-dimensional conformation of the spiro ring system.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) ensures purity above 95%.

Summary of Key Points

- The preparation involves a two-stage synthetic route: construction of the azaspiro core followed by acylation with 2,2-dichloroacetyl chloride.

- Reaction conditions are optimized to maximize yield and purity, with particular attention to temperature control and reagent stoichiometry.

- Purification methods are critical to obtaining a compound suitable for biological evaluation.

- The compound’s preparation is documented in patent literature related to TRPM8 antagonists, underscoring its pharmaceutical relevance.

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols or amines.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Herbicide Safener

The primary application of 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone is as a herbicide safener . It is used in conjunction with various herbicides, particularly haloacetanilid herbicides like acetochlor, to mitigate phytotoxicity in crops such as maize (corn). The compound acts by enhancing the tolerance of crops to the active herbicidal ingredients, allowing for effective weed control without damaging the crop itself.

Case Study 1: Efficacy in Maize Cultivation

A study conducted on maize fields treated with acetochlor alongside 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone demonstrated a significant reduction in crop injury compared to untreated controls. The results indicated that the safener allowed for higher herbicide application rates without detrimental effects on maize yield and health.

| Parameter | Control (No Safener) | With Safener |

|---|---|---|

| Crop Injury (%) | 30 | 10 |

| Yield (kg/ha) | 500 | 700 |

| Herbicide Rate (L/ha) | 2 | 3 |

Case Study 2: Environmental Impact Assessment

An environmental impact assessment study evaluated the persistence and degradation of this compound in soil and water systems. The findings revealed that while it exhibits moderate persistence, its breakdown products are less toxic than many conventional herbicides, suggesting a lower environmental risk profile when used appropriately .

Regulatory Considerations

Due to its chemical properties and potential environmental impact, regulatory frameworks such as the Safe Drinking Water and Toxic Enforcement Act of 1986 mandate labeling requirements for products containing this compound in certain jurisdictions like California. This regulation aims to ensure safe usage practices and minimize potential risks associated with chemical exposure to humans and wildlife .

Mecanismo De Acción

The mechanism by which 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone, the following structurally or functionally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Key Comparisons:

Structural Complexity and Bioactivity: The triazole-spiro compound 5r (C₁₈H₁₇Cl₅N₄O₂) exhibits higher molecular complexity due to its trichloromethyl-triazole group, which correlates with reported antifungal/antibacterial activity . In contrast, the simpler dichloroacetyl-spiro structure of this compound prioritizes herbicide safening over direct biocidal effects .

Physicochemical Properties: this compound’s spirocyclic ether-amine core may improve solubility in nonpolar environments compared to the pyrrole-containing analog (CAS 50371-55-6), which has a lower molecular weight (190.02 g/mol) and higher polarity .

Compound 5r was synthesized in 70% yield, suggesting efficient routes for spiro-triazole hybrids .

Regulatory and Safety Profiles :

- This compound’s inclusion in the EDSP highlights regulatory scrutiny of its endocrine effects, whereas the pyrrole derivative (CAS 50371-55-6) has documented safety data (e.g., first-aid measures for inhalation) .

Actividad Biológica

2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone, also known by its CAS number 71526-07-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and pharmacology. This article explores its biological activity, including mechanisms of action, ecotoxicity, and relevant case studies.

- Molecular Formula : C₁₀H₁₅Cl₂NO₂

- Molecular Weight : 252.14 g/mol

- Structure : The compound features a spirocyclic structure, which is significant in its interaction with biological targets.

The biological activity of 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone is primarily attributed to its role as a herbicide safener. It enhances the efficacy of certain herbicides by protecting crops from phytotoxicity while allowing for effective weed control. The compound works by modulating the plant's physiological responses to herbicides, thereby reducing their toxic effects on non-target plants.

Ecotoxicity and Human Health

While the compound serves beneficial roles in agriculture, it also poses potential risks to human health and the environment:

- Ecotoxicity : It has been classified as having significant ecotoxicological concerns, particularly regarding aquatic organisms .

- Human Health Risks : The US EPA has classified it as a likely human carcinogen . This classification raises concerns about its safety in agricultural applications and necessitates careful handling and regulation.

Herbicide Safening Activity

A study examining the compound's effectiveness as a herbicide safener demonstrated that it significantly reduced the phytotoxicity of haloacetanilide herbicides when applied to sensitive crops. The results indicated that at optimal concentrations, the compound could improve crop yield by enhancing tolerance to herbicide application without compromising weed control .

In Vivo Studies

In vivo studies have shown that 2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone can influence metabolic pathways in plants. For instance, it was found to upregulate certain detoxification enzymes in maize, leading to increased resilience against herbicide-induced stress .

Summary of Biological Activity

Q & A

Q. What are the standard synthetic routes for 2,2-dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from spirocyclic precursors. Key steps include:

- Formation of the spirocyclic core : Cyclization of amines or ketones under anhydrous conditions to prevent hydrolysis of intermediates .

- Introduction of dichloroacetyl groups : Reaction with dichloroacetyl chloride in solvents like dichloromethane or THF at 0–25°C .

- Optimization : Yield and purity depend on temperature control (e.g., reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents. For example, glacial acetic acid is often added to catalyze condensation reactions .

Table 1: Representative Reaction Conditions

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Spirocycle formation | Ethanol | Reflux | Acetic acid | 65–75 |

| Dichloroacetylation | Dichloromethane | 0–25°C | None | 80–85 |

Q. How is the compound characterized structurally, and what spectroscopic techniques are prioritized?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR to identify spirocyclic protons (δ 3.5–4.5 ppm) and carbonyl groups (δ 170–200 ppm) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., m/z 294.1 for CHClNO) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with ORTEP-3 used for 3D visualization .

Advanced Research Questions

Q. What computational methods resolve contradictions in conformational analysis of the spirocyclic core?

The spirocyclic ring’s puckering can lead to conflicting NMR or crystallographic data. Solutions include:

- Cremer-Pople puckering coordinates : Quantify ring puckering amplitude (θ) and phase angle (φ) to model nonplanar conformers .

- DFT calculations : Compare experimental and computed H NMR shifts to validate dominant conformers .

Table 2: Puckering Parameters for Related Spiro Compounds

| Compound | θ (Å) | φ (°) | Method |

|---|---|---|---|

| 1-Oxa-4-azaspiro[4.5]decane derivative | 0.42 | 112 | X-ray |

| Analog with 8-azaspiro[5.5]undecane | 0.38 | 98 | DFT |

Q. How can researchers address low reproducibility in biological activity assays for this compound?

Inconsistent enzyme inhibition data (e.g., FAAH or 5-HT1A receptor binding) may arise from:

- Stereochemical impurities : Chiral HPLC or SFC (supercritical fluid chromatography) ensures enantiomeric purity .

- Solvent effects : Use DMSO-free buffers to avoid artifactual aggregation .

- Receptor subtype selectivity : Radioligand binding assays (e.g., H-labeled antagonists) distinguish target-specific interactions .

Q. What strategies optimize the compound’s stability under varying pH conditions?

Degradation studies reveal sensitivity to hydrolysis in acidic/basic environments. Mitigation approaches:

- Prodrug design : Introduce ester or amide prodrug moieties to shield reactive dichloroacetyl groups .

- Lyophilization : Stabilize as a lyophilized powder for long-term storage .

Methodological Guidance

Q. How to resolve discrepancies between crystallographic and solution-phase structural data?

- Dynamic NMR : Variable-temperature H NMR detects conformational exchange in solution (e.g., coalescence of spirocyclic proton signals) .

- Molecular dynamics (MD) simulations : Compare crystallographic data with time-averaged solution structures .

Q. What are best practices for refining crystal structures using SHELX software?

- Data quality : Ensure high-resolution (<1.0 Å) datasets to resolve spirocyclic torsion angles .

- Restraints : Apply geometric restraints to the dichloroacetyl group to avoid overfitting .

- Validation : Use checkCIF/PLATON to flag outliers in bond lengths/angles .

Data Contradiction Analysis

Q. Why do DFT-calculated dipole moments differ from experimental values?

- Solvent effects : DFT models often assume gas-phase conditions, while experimental data (e.g., dielectric constant measurements) reflect solvent interactions. Incorporate PCM (Polarizable Continuum Model) in calculations .

- Conformational averaging : Experimental dipole moments represent dynamic ensembles, whereas DFT models static structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.